

# In-Depth Technical Guide: PF-04217903, a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04217903 |           |
| Cat. No.:            | B1663016    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**PF-04217903** is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, promoting tumor growth, invasion, and angiogenesis.[1][3] **PF-04217903** has demonstrated significant antitumor and anti-angiogenic properties in preclinical models, both in vitro and in vivo.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **PF-04217903**.

# **Chemical Structure and Properties**

PF-04217903 is a complex heterocyclic molecule featuring a quinoline moiety.[5]

IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[6][7][8]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

## **Physicochemical Properties**

A summary of the key physicochemical properties of **PF-04217903** is presented in Table 1. While experimental data for some parameters are limited in publicly available literature, predicted values are provided for reference. The compound is notably insoluble in water and ethanol but soluble in DMSO.[8][9]



Table 1: Physicochemical Properties of **PF-04217903** 

| Property                        | Value                                                | Source  |
|---------------------------------|------------------------------------------------------|---------|
| Molecular Formula               | C19H16N8O                                            | [10]    |
| Molecular Weight                | 372.38 g/mol                                         | [10]    |
| CAS Number                      | 956905-27-4                                          | [9]     |
| Appearance                      | Solid                                                | [10]    |
| Solubility                      | Insoluble in Water and<br>Ethanol≥18.6 mg/mL in DMSO | [8][10] |
| Predicted Water Solubility      | 0.224 mg/mL                                          | [5]     |
| Predicted logP                  | 1.3                                                  | [5]     |
| Predicted pKa (Strongest Basic) | 4.5                                                  | [5]     |

# Pharmacological Properties Pharmacodynamics

**PF-04217903** is a highly selective inhibitor of c-Met kinase, demonstrating over 1,000-fold selectivity against a panel of more than 150 other kinases.[3] It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of c-Met and its downstream signaling pathways.[2] The inhibitory activity of **PF-04217903** against wild-type c-Met and various mutants is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of PF-04217903



| Target/Assay              | IC50/Ki (nM) | Cell Line/Assay Conditions                |
|---------------------------|--------------|-------------------------------------------|
| c-Met (K <sub>i</sub> )   | 4.8          | Recombinant human c-Met<br>kinase         |
| c-Met phosphorylation     | 4.8          | A549 cells                                |
| c-Met-H1094R              | 3.1          | Not specified                             |
| c-Met-R988C               | 6.4          | Not specified                             |
| c-Met-T1010I              | 6.7          | Not specified                             |
| c-Met-Y1230C              | >10,000      | Not specified                             |
| GTL-16 cell proliferation | 12           | Gastric carcinoma                         |
| H1993 cell proliferation  | 30           | NSCLC                                     |
| GTL-16 cell apoptosis     | 31           | Gastric carcinoma                         |
| HUVEC survival            | 12           | Human Umbilical Vein<br>Endothelial Cells |
| HUVEC Matrigel invasion   | 27           | Human Umbilical Vein<br>Endothelial Cells |

Data compiled from multiple sources.[2][7][8][11]

#### **Pharmacokinetics**

PF-04217903 is an orally bioavailable compound.[1] A Phase 1 clinical trial in patients with advanced solid tumors was initiated but later terminated due to a strategic decision by the developer, not due to safety concerns.[4] Detailed human pharmacokinetic data from this trial are not extensively published. However, a predicted plasma half-life (t½) of 1.9 hours in humans has been reported based on physiologically based pharmacokinetic (PBPK) modeling. [12] In vivo studies in mouse xenograft models have shown that oral administration of PF-04217903 leads to dose-dependent inhibition of c-Met phosphorylation in tumors.[2]

# **Mechanism of Action: The c-Met Signaling Pathway**



The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a key driver in many cancers. **PF-04217903** inhibits the tyrosine kinase activity of the c-Met receptor, thereby blocking the downstream signaling cascades.



Click to download full resolution via product page

c-Met signaling pathway and the inhibitory action of PF-04217903.

# **Experimental Protocols**



The following sections detail the methodologies for key experiments cited in the characterization of **PF-04217903**.

## **Cellular c-Met Phosphorylation ELISA**

This assay quantifies the inhibition of c-Met autophosphorylation in a cellular context.

- Cell Seeding: Seed A549 cells in 96-well plates in growth medium and culture overnight.
- Serum Starvation: Replace the growth medium with serum-free medium containing 0.04% BSA.
- Compound Incubation: Add serial dilutions of **PF-04217903** to each well and incubate at 37°C for 1 hour.
- Ligand Stimulation: Add HGF (40 ng/mL) to the cells for 20 minutes to stimulate c-Met phosphorylation.
- Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na<sub>3</sub>VO<sub>4</sub> and generate protein lysates.
- ELISA: Assess the total tyrosine phosphorylation of c-Met using a standard sandwich ELISA method.[8]

## **Cell Proliferation Assay**

This assay measures the effect of **PF-04217903** on the proliferation of cancer cell lines.

- Cell Seeding: Seed tumor cells (e.g., GTL-16, H1993) at a low density in 96-well plates.
- Compound Treatment: Treat the cells with various concentrations of PF-04217903. For some cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).
- Incubation: Incubate the plates for 72 hours.
- Viability Assessment: Use MTT or resazurin-based assays to determine the number of viable cells.[13] Alternatively, cells can be counted using a Coulter counter after a 4-day incubation.
  [8]



### **Apoptosis Assay**

This assay determines the induction of apoptosis by **PF-04217903**.

- Cell Seeding: Seed GTL-16 cells in 96-well plates at 40,000 cells per well.
- Compound Treatment: Add designated concentrations of **PF-04217903** in serum-free media.
- Incubation: Incubate the cells at 37°C in a 5% CO<sub>2</sub> environment for 48 hours.
- Apoptosis Detection: Use the ssDNA Apoptosis ELISA Kit according to the manufacturer's instructions to quantify apoptosis.[7]

### In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of **PF-04217903** in a living organism.

- Tumor Implantation: Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into athymic nude mice.
- Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~200 mm³).
- Drug Administration: Administer PF-04217903 orally at various dose levels (e.g., 1-30 mg/kg/day) or vehicle control.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-Met phosphorylation, cell proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3) by ELISA, Western blot, or immunohistochemistry.[13]

# **Preclinical Development Workflow**

The preclinical evaluation of a kinase inhibitor like **PF-04217903** typically follows a structured workflow to assess its potential as a therapeutic agent.





Click to download full resolution via product page

Preclinical development workflow for a c-Met kinase inhibitor.



#### Conclusion

**PF-04217903** is a well-characterized, potent, and highly selective c-Met inhibitor with demonstrated preclinical antitumor and anti-angiogenic activity. Its mechanism of action through the inhibition of the HGF/c-Met signaling pathway provides a strong rationale for its investigation in c-Met-dependent cancers. While its clinical development was discontinued for strategic reasons, the comprehensive preclinical data available for **PF-04217903** make it a valuable tool for cancer research and a benchmark for the development of new c-Met targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. glpbio.com [glpbio.com]
- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. adoog.com [adoog.com]
- 10. raybiotech.com [raybiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]



To cite this document: BenchChem. [In-Depth Technical Guide: PF-04217903, a Selective c-Met Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#pf-04217903-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com